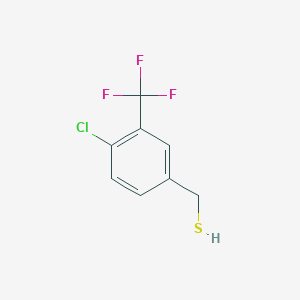
4-Chloro-3-(trifluoromethyl)benzyl mercaptan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)benzyl mercaptan is an organic compound with the molecular formula C8H6ClF3S It is a derivative of benzyl mercaptan, where the benzene ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable benzyl halide precursor, such as 4-chloro-3-(trifluoromethyl)benzyl chloride, is reacted with a thiol reagent under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(trifluoromethyl)benzyl mercaptan undergoes various types of chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the mercaptan group to a corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium thiolate (NaS-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(trifluoromethyl)benzyl mercaptan has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used to study the interactions of thiol groups with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzyl mercaptan involves its reactivity as a thiol. Thiol groups are known to engage in nucleophilic attacks on electrophilic centers, forming covalent bonds with target molecules. This reactivity can be exploited in various chemical and biological processes, including enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzyl mercaptan: Similar structure but lacks the chlorine substituent.
3,5-Bis(trifluoromethyl)benzyl mercaptan: Contains two trifluoromethyl groups instead of one.
4-(Trifluoromethoxy)benzyl mercaptan: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
4-Chloro-3-(trifluoromethyl)benzyl mercaptan is unique due to the presence of both chlorine and trifluoromethyl substituents on the benzene ring. This combination of electron-withdrawing groups can significantly influence the compound’s reactivity and stability, making it distinct from other benzyl mercaptan derivatives.
Biologische Aktivität
Overview
4-Chloro-3-(trifluoromethyl)benzyl mercaptan, with the chemical formula C8H6ClF3S and CAS number 50998137, is a sulfur-containing organic compound notable for its unique structural features, including a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClF3S |
| Molecular Weight | 224.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 50998137 |
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, the incorporation of trifluoromethyl moieties has been associated with increased potency against various bacterial strains. In particular, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
- A study demonstrated that derivatives of benzyl mercaptan, including those with trifluoromethyl substitutions, displayed significant antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have been tested against various cancer cell lines, exhibiting cytotoxic effects that warrant further investigation.
Research Findings:
- In vitro assays revealed that certain derivatives of benzyl mercaptan could induce apoptosis in cancer cells, specifically in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The presence of the trifluoromethyl group appears to enhance the interaction with cellular targets involved in apoptosis pathways .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Membrane Disruption: The lipophilic nature of the trifluoromethyl group may facilitate the compound's ability to penetrate cellular membranes, leading to increased permeability and subsequent cell death.
- Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, particularly against targets involved in cancer progression and bacterial survival .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress within cells, contributing to their cytotoxic effects.
Eigenschaften
Molekularformel |
C8H6ClF3S |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
[4-chloro-3-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6ClF3S/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 |
InChI-Schlüssel |
GYYLYTGRXWQYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CS)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















